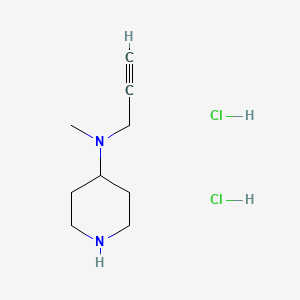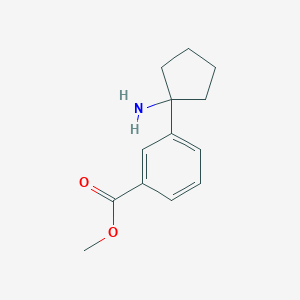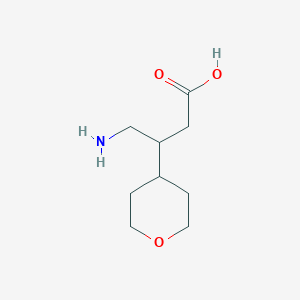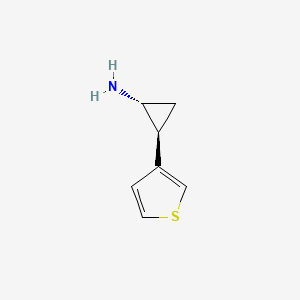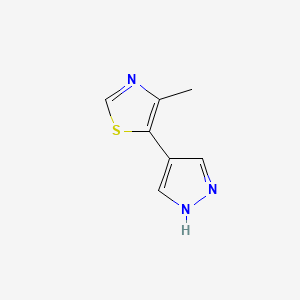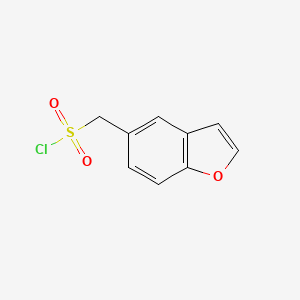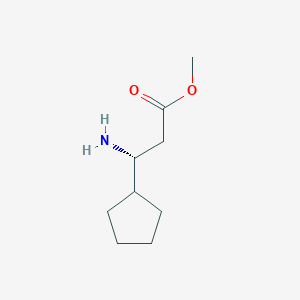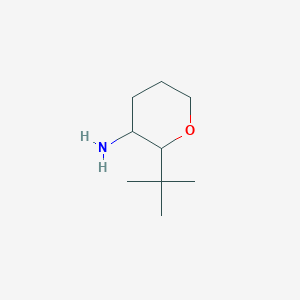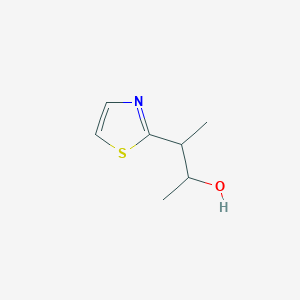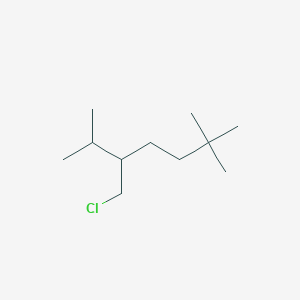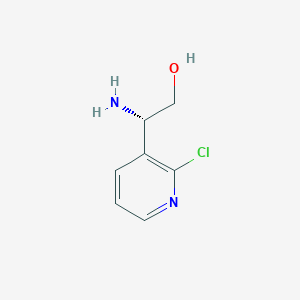
(S)-2-Amino-2-(2-chloropyridin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol is a chiral compound that belongs to the class of amino alcohols It features a pyridine ring substituted with a chlorine atom at the 2-position and an amino group at the 2-position of the ethan-1-ol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloropyridine with an appropriate amino alcohol precursor. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the amino group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-chloropyridin-3-yl)acetaldehyde.
Reduction: Formation of 2-amino-2-(2-chloropyridin-3-yl)ethane.
Substitution: Formation of 2-amino-2-(2-substituted-pyridin-3-yl)ethan-1-ol derivatives.
Applications De Recherche Scientifique
(2S)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters. The compound’s structure allows it to fit into the binding sites of these receptors, influencing their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol
- (2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol
- (2S)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol
Uniqueness
(2S)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol is unique due to the presence of the chlorine atom on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. The chlorine atom can also be a site for further functionalization, allowing the synthesis of a wide range of derivatives with diverse properties.
Propriétés
Formule moléculaire |
C7H9ClN2O |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2-chloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-5(6(9)4-11)2-1-3-10-7/h1-3,6,11H,4,9H2/t6-/m1/s1 |
Clé InChI |
KEPJNDSOQPYHGX-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CC(=C(N=C1)Cl)[C@@H](CO)N |
SMILES canonique |
C1=CC(=C(N=C1)Cl)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)
